(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1904167-39-0
VCID: VC4499829
InChI: InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2
SMILES: C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3
Molecular Formula: C15H13FN2O2
Molecular Weight: 272.279

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

CAS No.: 1904167-39-0

Cat. No.: VC4499829

Molecular Formula: C15H13FN2O2

Molecular Weight: 272.279

* For research use only. Not for human or veterinary use.

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone - 1904167-39-0

Specification

CAS No. 1904167-39-0
Molecular Formula C15H13FN2O2
Molecular Weight 272.279
IUPAC Name (4-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Standard InChI InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2
Standard InChI Key IHGJTFDGWGLQJM-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₅H₁₃FN₂O₂, with a molecular weight of 275.33 g/mol . Key structural components include:

  • Azetidine ring: A saturated four-membered nitrogen-containing heterocycle.

  • Pyridin-3-yloxy group: A pyridine ring attached via an ether linkage at the 3-position.

  • 4-Fluorophenyl methanone: A fluorinated aromatic ketone group.

The presence of both electron-withdrawing (fluorine) and electron-donating (oxygen, nitrogen) groups influences its reactivity and interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Azetidine Ring Formation: Cyclization of 3-amino-1-propanol derivatives or [2+2] cycloaddition reactions.

  • Introduction of Pyridin-3-yloxy Group: Nucleophilic substitution of azetidine with 3-hydroxypyridine under basic conditions .

  • Coupling with 4-Fluorobenzoyl Chloride: Acylation of the azetidine nitrogen using 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).

Example Reaction:

Azetidine+3-HydroxypyridineBase3-(Pyridin-3-yloxy)azetidine4-Fluorobenzoyl ChlorideTarget Compound\text{Azetidine} + 3\text{-Hydroxypyridine} \xrightarrow{\text{Base}} \text{3-(Pyridin-3-yloxy)azetidine} \xrightarrow{\text{4-Fluorobenzoyl Chloride}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs at the azetidine nitrogen requires careful control of reaction conditions.

  • Yield Improvements: Use of catalysts like titanium tetrachloride or palladium complexes enhances efficiency .

Physicochemical Properties

PropertyValueSource
Molecular Weight275.33 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityModerate in DMSO, DMF
logP (Partition Coeff.)~2.8 (estimated)

The compound’s moderate lipophilicity (logP ~2.8) suggests adequate membrane permeability for biological applications .

Biological Activity and Mechanisms

Enzyme Inhibition

  • PDE9 Inhibition: Structural analogs with azetidine-pyridine motifs exhibit potent phosphodiesterase 9 (PDE9) inhibition, relevant for treating cognitive disorders .

  • MAGL Interaction: Related azetidine methanones inhibit monoacylglycerol lipase (MAGL), elevating endocannabinoid levels .

Applications in Drug Discovery

Lead Compound Optimization

  • Structural Modifications: Introducing substituents on the pyridine or fluorophenyl groups alters target selectivity .

  • Bioisosteric Replacements: Replacing the azetidine with pyrrolidine or piperidine modulates pharmacokinetics.

Preclinical Studies

  • In Vivo Efficacy: Analogs show 50% inhibition of MAGL at 10 mg/kg in rodent models .

  • Toxicity Profile: Low hepatotoxicity observed in preliminary screenings .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesActivity
Azetidin-1-yl(4-fluorophenyl)methanoneLacks pyridin-3-yloxy groupWeak MAGL inhibition
4'-Azetidinomethyl-2-fluorobenzophenoneExtended benzophenone backbonePDE4 selectivity
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanoneIndole-thiazole substituentsMAGL IC₅₀ = 12 nM

The pyridin-3-yloxy group in the target compound enhances binding to PDE9’s hydrophobic pocket compared to simpler analogs .

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